molecular formula C10H13N3O2 B13153500 2-(3-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde

2-(3-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13153500
M. Wt: 207.23 g/mol
InChI Key: QUMAZIQKESUYRM-UHFFFAOYSA-N
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Description

2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 It is a pyrimidine derivative that features a morpholine ring substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methylmorpholine. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol or methanol. The mixture is stirred at room temperature for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3-Methylmorpholin-4-yl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde: Lacks the methyl group on the morpholine ring.

    2-(3-Methylmorpholin-4-yl)pyrimidine-4-carbaldehyde: The aldehyde group is positioned differently on the pyrimidine ring.

Uniqueness

2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the methyl group on the morpholine ring and the aldehyde group on the pyrimidine ring

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-8-7-15-3-2-13(8)10-11-4-9(6-14)5-12-10/h4-6,8H,2-3,7H2,1H3

InChI Key

QUMAZIQKESUYRM-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC=C(C=N2)C=O

Origin of Product

United States

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